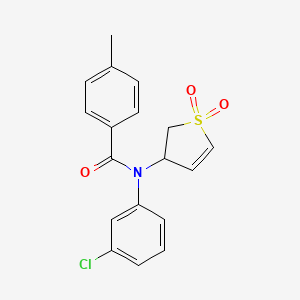

![molecular formula C15H13F3N2O2S B2537878 N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide CAS No. 1235632-87-7](/img/structure/B2537878.png)

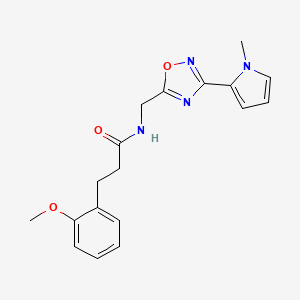

N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

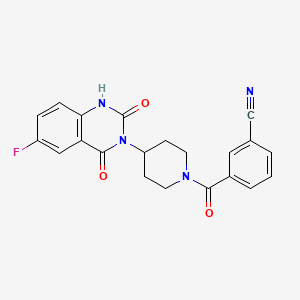

N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H13F3N2O2S and its molecular weight is 342.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Applications

Thiophene-2-carboxamide derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial drugs (G. Ahmed, 2007).

Organic Synthesis under Aqueous Conditions

A study demonstrates the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene through a four-component process involving ethyl cyanoacetate and primary or secondary amines under aqueous conditions. This method highlights the potential for environmentally friendly synthesis routes for thiophene derivatives (M. S. Abaee, Somaye Cheraghi, 2013).

Antinociceptive Activity

Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides demonstrates these compounds' antinociceptive activity, suggesting their use in pain management strategies (S. Shipilovskikh et al., 2020).

Antimicrobial and Docking Studies

A study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates reveals their antimicrobial activity and provides insights through docking studies. This underscores the therapeutic and computational chemistry applications of thiophene derivatives (YN Spoorthy et al., 2021).

Synthesis and Crystal Structure of Carboxamides

Research on diflunisal carboxamides, closely related to the inquiry, focuses on their synthesis, crystal structure, and the stability of their molecular packing, informed by hydrogen bonding patterns. This knowledge contributes to the understanding of drug design principles (Guang-xiang Zhong et al., 2010).

Bioinorganic Chemistry and Antimicrobial Activity

Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases have been synthesized, showcasing the bioinorganic relevance of such compounds. Their higher antimicrobial activity compared to the free ligand emphasizes the potential for metal-based therapeutics (P. Singh et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to target pain-sensitive and innervated peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide may interact with its targets by binding to them and inhibiting their normal function.

Pharmacokinetics

The trifluoroethyl group present in the compound is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c16-15(17,18)9-19-13(21)7-10-1-3-12(4-2-10)20-14(22)11-5-6-23-8-11/h1-6,8H,7,9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHDWTKERFOJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dimethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2537797.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2537807.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)